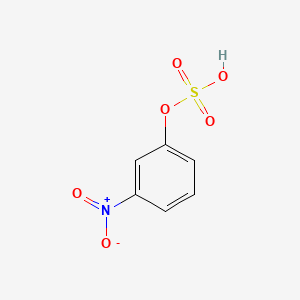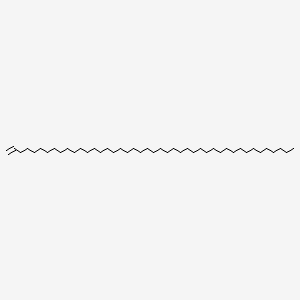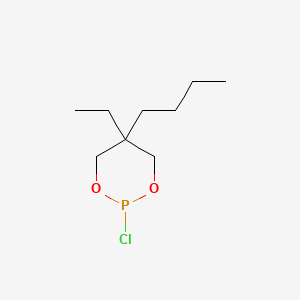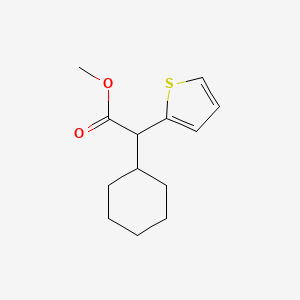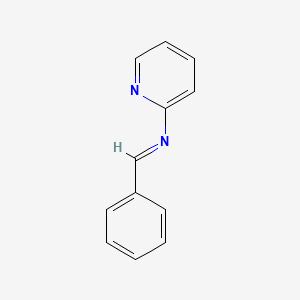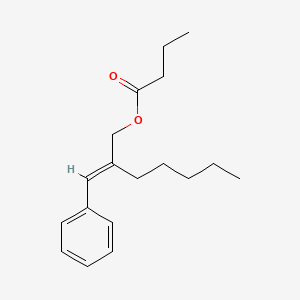
2-(Phenylmethylene)heptyl butyrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Phenylmethylene)heptyl butyrate is an organic compound with the molecular formula C18H26O2 It is known for its unique chemical structure, which includes a phenylmethylene group attached to a heptyl butyrate backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylmethylene)heptyl butyrate typically involves the esterification of heptyl alcohol with butyric acid in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The phenylmethylene group is introduced through a subsequent reaction involving the appropriate benzyl halide and a base such as sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the process.
化学反応の分析
Types of Reactions
2-(Phenylmethylene)heptyl butyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenylmethylene group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in substituted aromatic compounds.
科学的研究の応用
2-(Phenylmethylene)heptyl butyrate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
作用機序
The mechanism of action of 2-(Phenylmethylene)heptyl butyrate involves its interaction with specific molecular targets. The phenylmethylene group can interact with aromatic receptors, while the ester group may undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
Heptyl butyrate: Similar in structure but lacks the phenylmethylene group.
Phenylmethylene derivatives: Compounds with similar aromatic groups but different alkyl chains.
Uniqueness
2-(Phenylmethylene)heptyl butyrate is unique due to the presence of both the phenylmethylene and heptyl butyrate groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and reactivity compared to other similar compounds.
特性
CAS番号 |
71648-38-9 |
|---|---|
分子式 |
C18H26O2 |
分子量 |
274.4 g/mol |
IUPAC名 |
[(2E)-2-benzylideneheptyl] butanoate |
InChI |
InChI=1S/C18H26O2/c1-3-5-7-13-17(15-20-18(19)10-4-2)14-16-11-8-6-9-12-16/h6,8-9,11-12,14H,3-5,7,10,13,15H2,1-2H3/b17-14+ |
InChIキー |
ZWBLIRYRNUJIKV-SAPNQHFASA-N |
異性体SMILES |
CCCCC/C(=C\C1=CC=CC=C1)/COC(=O)CCC |
正規SMILES |
CCCCCC(=CC1=CC=CC=C1)COC(=O)CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


